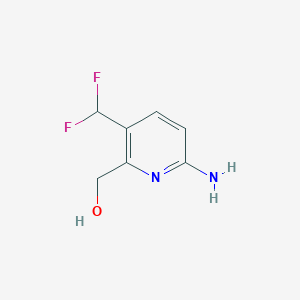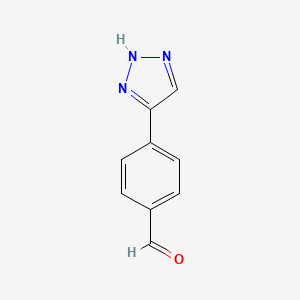
H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H” is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to effects like inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2: A similar peptide with a different sequence.
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH: Another peptide with a shorter sequence but similar functional groups.
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which determines its structure and function. The presence of multiple acidic residues (aspartic acid and glutamic acid) and basic residues (lysine and arginine) allows for diverse interactions with other molecules, making it a versatile tool in research.
This detailed article provides a comprehensive overview of the compound “H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2CH3CO2H”
Properties
Molecular Formula |
C150H236N40O49S |
|---|---|
Molecular Weight |
3415.8 g/mol |
IUPAC Name |
acetic acid;4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H232N40O47S.C2H4O2/c1-14-77(10)119(144(232)178-99(64-117(206)207)137(225)176-97(61-81-65-158-84-32-19-18-31-82(81)84)136(224)174-94(58-74(4)5)133(221)164-86(34-21-23-50-150)127(215)177-98(63-109(153)194)123(211)160-66-110(195)159-68-112(197)185-52-25-36-104(185)141(229)182-103(72-192)140(228)180-101(70-190)124(212)161-67-111(196)162-79(12)145(233)187-54-27-38-106(187)147(235)188-55-28-39-107(188)146(234)186-53-26-37-105(186)142(230)179-100(69-189)120(154)208)184-138(226)96(60-80-29-16-15-17-30-80)175-134(222)95(59-75(6)7)173-128(216)87(35-24-51-157-148(155)156)171-143(231)118(76(8)9)183-121(209)78(11)163-125(213)89(41-45-113(198)199)167-130(218)90(42-46-114(200)201)168-131(219)91(43-47-115(202)203)169-132(220)92(48-56-236-13)170-129(217)88(40-44-108(152)193)166-126(214)85(33-20-22-49-149)165-139(227)102(71-191)181-135(223)93(57-73(2)3)172-122(210)83(151)62-116(204)205;1-2(3)4/h15-19,29-32,65,73-79,83,85-107,118-119,158,189-192H,14,20-28,33-64,66-72,149-151H2,1-13H3,(H2,152,193)(H2,153,194)(H2,154,208)(H,159,195)(H,160,211)(H,161,212)(H,162,196)(H,163,213)(H,164,221)(H,165,227)(H,166,214)(H,167,218)(H,168,219)(H,169,220)(H,170,217)(H,171,231)(H,172,210)(H,173,216)(H,174,224)(H,175,222)(H,176,225)(H,177,215)(H,178,232)(H,179,230)(H,180,228)(H,181,223)(H,182,229)(H,183,209)(H,184,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,157);1H3,(H,3,4) |
InChI Key |
SJMVPDWIYVIBHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


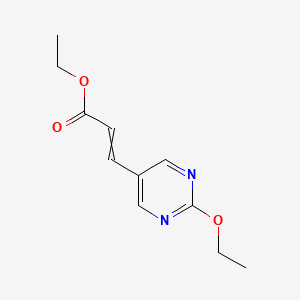

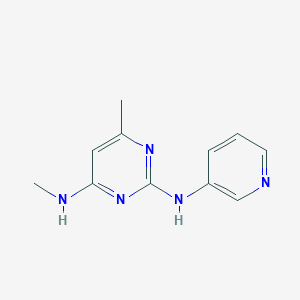
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
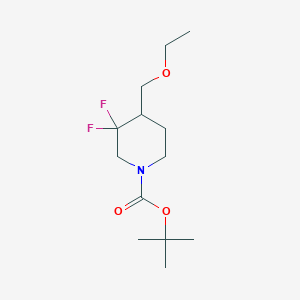
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)

![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)
